

An In-depth Spectroscopic Analysis of 5-Phenyl-4E-pentenol

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Compound of Interest

Compound Name: 5-Phenyl-4E-pentenol

Cat. No.: B7852498

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound **5-Phenyl-4E-pentenol** (also known as (E)-5-phenylpent-4-en-1-ol). This document outlines the key spectroscopic characteristics, including ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification and characterization. Detailed experimental protocols for both the synthesis and spectroscopic analyses are also provided.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **5-Phenyl-4E-pentenol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.35 - 7.15	m	-	5H	Ar-H
6.42	d	15.8	1H	Ph-CH=CH
6.20	dt	15.8, 6.8	1H	Ph-CH=CH
3.68	t	6.5	2H	CH ₂ -OH
2.30	q	6.8, 7.1	2H	=CH-CH ₂
1.75	p	6.5, 7.1	2H	-CH ₂ -CH ₂ -CH ₂ -
1.58	s (br)	-	1H	OH

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
137.8	Ar-C (quaternary)
130.8	Ph-CH=CH
129.4	Ph-CH=CH
128.5	Ar-CH
126.9	Ar-CH
125.9	Ar-CH
62.3	CH ₂ -OH
32.3	=CH-CH ₂
31.8	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
3330 (broad)	O-H stretch
3025	=C-H stretch (aromatic and vinylic)
2935, 2860	C-H stretch (aliphatic)
1650	C=C stretch (vinylic)
1495, 1450	C=C stretch (aromatic)
965	=C-H bend (trans-alkene)
740, 690	C-H bend (monosubstituted benzene)

Sample preparation: Thin film

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
162	[M] ⁺ (Molecular Ion)
144	[M - H ₂ O] ⁺
117	[C ₉ H ₉] ⁺ (tropylium ion)
104	[C ₈ H ₈] ⁺ (styrene radical cation)
91	[C ₇ H ₇] ⁺ (benzyl cation)
77	[C ₆ H ₅] ⁺ (phenyl cation)

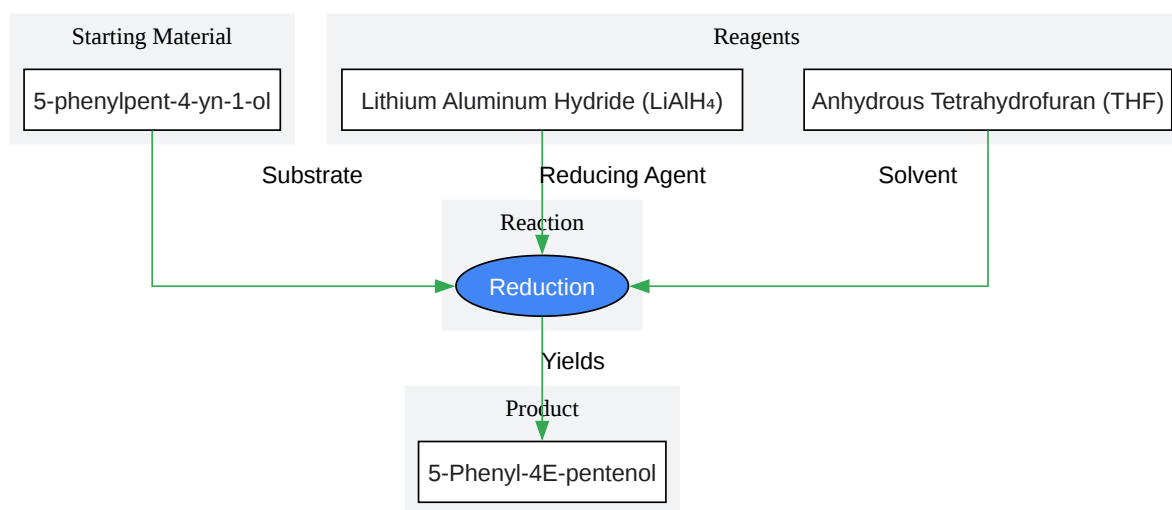
Ionization method: Electron Ionization (EI)

Experimental Protocols

Synthesis of 5-Phenyl-4E-pentenol

A detailed and reliable synthesis protocol is crucial for obtaining a pure sample for spectroscopic analysis. The following procedure is adapted from established literature methods.

Diagram 1: Synthesis of **5-Phenyl-4E-pentenol**



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Caption: Synthetic pathway for **5-Phenyl-4E-pentenol**.

Procedure:

- To a solution of 5-phenylpent-4-yn-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, lithium aluminum hydride (LiAlH₄, 1.5 eq) is added portion-wise.
- The reaction mixture is then stirred at room temperature for 4 hours.
- The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and then water again, while maintaining the temperature at 0 °C.

- The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford **5-Phenyl-4E-pentenol**.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Approximately 10-20 mg of the purified **5-Phenyl-4E-pentenol** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Proton NMR spectra are recorded on a 400 MHz spectrometer. Data is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on a 100 MHz spectrometer with proton decoupling. A spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are used.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** A drop of the neat liquid **5-Phenyl-4E-pentenol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates is taken prior to the sample measurement.

Mass Spectrometry (MS):

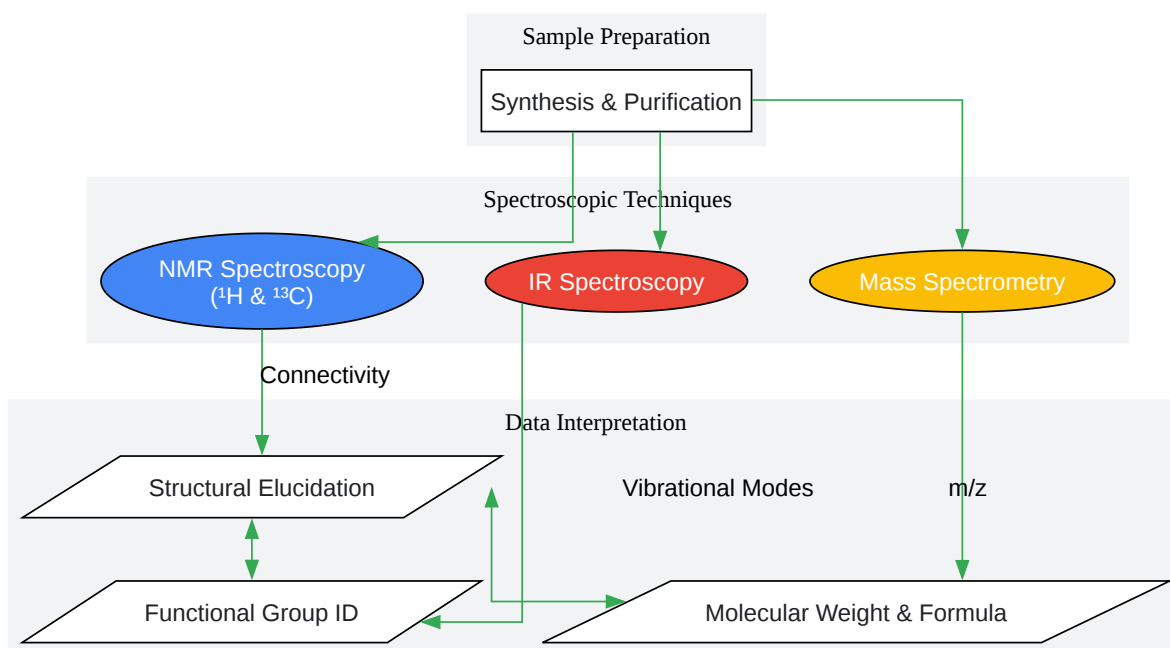
- **Sample Introduction:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure purity.

- Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.
- Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed using a quadrupole mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **5-Phenyl-4E-pentenol**.

Diagram 2: Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic characterization.

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